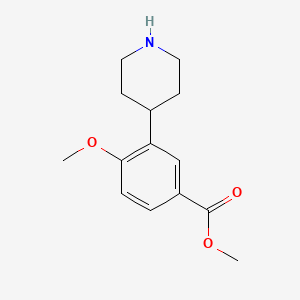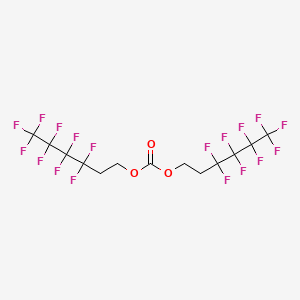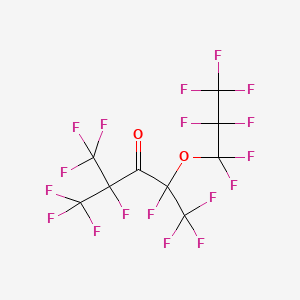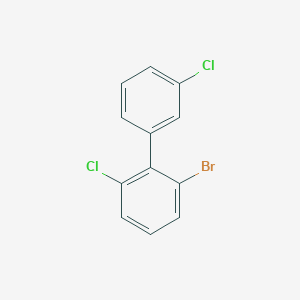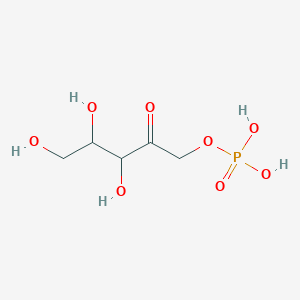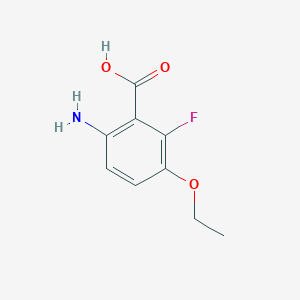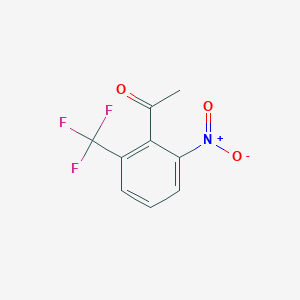![molecular formula C13H18N2O3 B15091528 ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. This compound is known for its unique structure, which includes a hydrazone functional group attached to a methoxy-substituted aromatic ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate typically involves the reaction of ethyl 2-oxo-2-(2-methoxy-5-methylphenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(2-methoxyphenyl)hydrazono]propanoate: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
Ethyl 2-[2-(2-methylphenyl)hydrazono]propanoate: Lacks the methoxy group, which can influence its solubility and chemical properties.
Ethyl 2-[2-(2-hydroxy-5-methylphenyl)hydrazono]propanoate: Contains a hydroxy group instead of a methoxy group, which can alter its hydrogen bonding and reactivity .
These comparisons highlight the unique structural features of ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate and its potential impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H18N2O3/c1-5-18-13(16)10(3)14-15-11-8-9(2)6-7-12(11)17-4/h6-8,15H,5H2,1-4H3/b14-10+ |
InChI-Schlüssel |
FCPXRKPPKXOWGH-GXDHUFHOSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
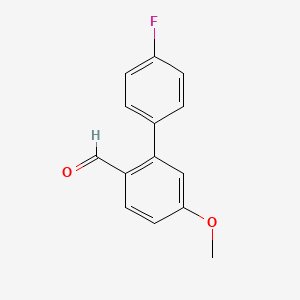
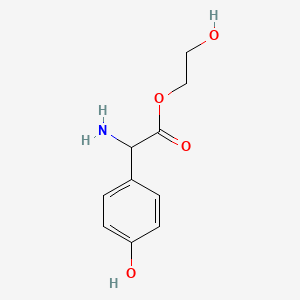

![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
